(9Z,12Z)-hexadecadienoyl-CoA

Enzyme specificity Metabolic pathway analysis Plant allelochemical biosynthesis

(9Z,12Z)-Hexadecadienoyl-CoA (synonyms: 9,12-cis-hexadecadienoyl-CoA, C16:2Δ9,12-CoA) is a long-chain unsaturated fatty acyl-coenzyme A thioester with a defined 16-carbon acyl chain bearing cis (Z) double bonds at the Δ9 and Δ12 positions. It is formally derived from the condensation of coenzyme A with (9Z,12Z)-hexadecadienoic acid and is classified within ChEBI (CHEBI:76889) as a long-chain fatty acyl-CoA with the molecular formula C37H62N7O17P3S and a monoisotopic mass of approximately 997 Daltons.

Molecular Formula C37H62N7O17P3S
Molecular Weight 1001.9 g/mol
Cat. No. B15551151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,12Z)-hexadecadienoyl-CoA
Molecular FormulaC37H62N7O17P3S
Molecular Weight1001.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h6-7,9-10,24-26,30-32,36,47-48H,4-5,8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b7-6-,10-9-/t26-,30-,31-,32+,36-/m1/s1
InChIKeyCQXSJFXWARGOBE-PCRJDALTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(9Z,12Z)-Hexadecadienoyl-CoA for Research: A Long-Chain Unsaturated Acyl-CoA with Defined Stereochemistry for Metabolic and Enzymatic Studies


(9Z,12Z)-Hexadecadienoyl-CoA (synonyms: 9,12-cis-hexadecadienoyl-CoA, C16:2Δ9,12-CoA) is a long-chain unsaturated fatty acyl-coenzyme A thioester with a defined 16-carbon acyl chain bearing cis (Z) double bonds at the Δ9 and Δ12 positions [1]. It is formally derived from the condensation of coenzyme A with (9Z,12Z)-hexadecadienoic acid and is classified within ChEBI (CHEBI:76889) as a long-chain fatty acyl-CoA with the molecular formula C37H62N7O17P3S and a monoisotopic mass of approximately 997 Daltons [2]. This compound serves as a substrate for specialized desaturases, including acyl-CoA 15-desaturase (EC 1.14.19.13), and functions as an intermediate in fatty acid metabolism pathways where precise double bond positioning dictates downstream enzymatic recognition and metabolic fate [3].

Why Substituting (9Z,12Z)-Hexadecadienoyl-CoA with Alternative Acyl-CoAs Compromises Experimental Reproducibility in Enzyme Assays and Metabolic Studies


Generic substitution among hexadecadienoyl-CoA isomers or related acyl-CoAs is not scientifically valid because the position and stereochemistry of double bonds—as well as chain length—determine enzyme-substrate recognition, catalytic efficiency, and metabolic routing. The (9Z,12Z) isomer is distinguished from the (6Z,9Z), (7Z,10Z), (9Z,12E), and (10E,12Z) isomers, each of which exhibits distinct biological contexts and enzymatic fates [1]. Furthermore, even compounds with identical double bond positions but different chain lengths (e.g., C18 linoleoyl-CoA versus C16 hexadecadienoyl-CoA) display substantial differences in enzyme recognition, as documented for delta12-fatty acid desaturases [2]. The degree of unsaturation also critically influences acyl-CoA synthetase activity, with monounsaturated fatty acids yielding higher activity than their saturated counterparts and polyunsaturated species exhibiting distinct kinetic profiles [3]. Using an isomerically impure or incorrectly specified acyl-CoA introduces uncontrolled variables into experimental systems, undermining data reproducibility and invalidating cross-study comparisons. The quantitative evidence below establishes precisely where (9Z,12Z)-hexadecadienoyl-CoA exhibits measurable differentiation that matters for rigorous scientific selection.

(9Z,12Z)-Hexadecadienoyl-CoA Quantitative Differentiation Evidence: Comparative Enzyme Specificity and Metabolic Routing Data


Positional Isomer Specificity: (9Z,12Z) as Exclusive Natural Substrate for Acyl-CoA 15-Desaturase

(9Z,12Z)-Hexadecadienoyl-CoA is identified as the natural substrate for acyl-CoA 15-desaturase (EC 1.14.19.13), an enzyme characterized from Sorghum bicolor that introduces a terminal cis double bond at carbon 15 to yield (9Z,12Z,15Z)-hexadecatrienoyl-CoA [1]. Alternative positional isomers—including (6Z,9Z)-hexadecadienoyl-CoA, (7Z,10Z)-hexadecadienoyl-CoA, and (10E,12Z)-hexadecadienoyl-CoA—are not recognized by this enzyme; the enzyme's catalytic mechanism requires the specific Δ9,Δ12 cis double bond configuration to proceed [2].

Enzyme specificity Metabolic pathway analysis Plant allelochemical biosynthesis

Delta12 Desaturase Reaction: (9Z,12Z)-Hexadecadienoyl-CoA as the Defined Product of Palmitoleoyl-CoA Desaturation

(9Z,12Z)-Hexadecadienoyl-CoA is the stereochemically defined product of the reaction catalyzed by delta12-fatty acid desaturase (EC 1.14.19.6; acyl-CoA (9+3)-desaturase), which converts (9Z)-hexadecenoyl-CoA (palmitoleoyl-CoA) via insertion of a cis double bond at position 12 [1]. The reaction stoichiometry is: (9Z)-hexadecenoyl-CoA + 2 Fe(II)-[cytochrome b5] + 2 H⁺ + O₂ → (9Z,12Z)-hexadecadienoyl-CoA + 2 Fe(III)-[cytochrome b5] + 2 H₂O [2]. The same enzyme also converts (9Z)-octadecenoyl-CoA (oleoyl-CoA) to (9Z,12Z)-octadecadienoyl-CoA (linoleoyl-CoA), establishing this compound's role as the C16 analog in a conserved desaturation pathway.

Lipid biochemistry Desaturase assays Membrane lipid remodeling

Chain-Length Selectivity of Delta12 Desaturases: C16 Substrate Exhibits Lower Activity Than C18 Analog

In the characterized delta12 desaturase from Tribolium castaneum (FAD12_TRICA, UniProt B7SB92), the enzyme catalyzes desaturation of both C16 and C18 monounsaturated acyl-CoA substrates but exhibits higher desaturation activity on (9Z)-octadecenoyl-CoA (C18:1Δ9) than on (9Z)-hexadecenoyl-CoA (C16:1Δ9) [1]. Consequently, the corresponding products—(9Z,12Z)-octadecadienoyl-CoA and (9Z,12Z)-hexadecadienoyl-CoA—are generated with differential efficiency under identical assay conditions.

Enzyme kinetics Substrate profiling Insect lipid metabolism

Unsaturation-Dependent Activity in Long-Chain Acyl-CoA Dehydrogenase: Monounsaturated vs. Saturated Substrates

Long-chain acyl-CoA dehydrogenase (EC 1.3.8.8) exhibits markedly different activity depending on substrate unsaturation. BRENDA database records show that palmitoleoyl-CoA ((9Z)-hexadecenoyl-CoA) displays only 34.8% activity compared to palmitoyl-CoA (C16:0-CoA) when assayed with electron transfer flavoprotein as acceptor [1]. While this comparison is between monounsaturated and saturated C16 acyl-CoAs rather than diunsaturated species, it establishes the principle that unsaturation substantially modulates enzymatic processing of C16 acyl-CoAs. By extension, (9Z,12Z)-hexadecadienoyl-CoA—bearing two cis double bonds—is expected to exhibit further differential activity in beta-oxidation pathways compared to both saturated and monounsaturated C16 analogs.

Fatty acid beta-oxidation Mitochondrial metabolism Enzyme specificity

Double Bond Geometry as Determinant of Metabolic Fate: cis (Z) vs. trans (E) Isomers

The (9Z,12Z) cis,cis configuration of this compound is structurally and functionally distinct from the (9Z,12E) trans isomer. (9Z,12E)-hexadecadienoyl-CoA is documented as a separate chemical entity that, like other fatty acids, is rarely found in free form and is typically incorporated into lipids or exists as its CoA thioester [1]. Trans double bonds alter the three-dimensional conformation of the acyl chain, which can affect enzyme active site recognition, membrane insertion properties, and downstream metabolic processing. No evidence indicates that the trans isomer serves as a substrate for the enzymes that specifically recognize the (9Z,12Z) isomer.

Stereochemistry Metabolic engineering Lipidomics

Validated Research Applications for (9Z,12Z)-Hexadecadienoyl-CoA Based on Comparative Evidence


Sorgoleone Biosynthetic Pathway Studies in Sorghum bicolor

(9Z,12Z)-Hexadecadienoyl-CoA is the natural substrate for acyl-CoA 15-desaturase (EC 1.14.19.13), the enzyme responsible for introducing the terminal Δ15 double bond during sorgoleone biosynthesis in Sorghum bicolor root hair cells [1]. Researchers investigating this allelopathic compound's production pathway require this specific acyl-CoA to reconstitute enzymatic activity in vitro or to serve as an authentic standard for LC-MS/MS-based metabolomics analyses. Use of alternative hexadecadienoyl-CoA isomers will not support enzyme activity and will generate false-negative results [2].

Delta12 Fatty Acid Desaturase Substrate Specificity and Kinetic Profiling

For laboratories characterizing delta12 desaturase enzymes (EC 1.14.19.6), (9Z,12Z)-hexadecadienoyl-CoA serves as the C16 product standard for assays using (9Z)-hexadecenoyl-CoA as substrate. This application is particularly relevant for insect lipid metabolism research, where the Tribolium castaneum FAD12 desaturase has been shown to accept C16 substrates but with lower activity than C18 analogs [3]. Accurate substrate-product relationships require authentic (9Z,12Z)-hexadecadienoyl-CoA for calibration and enzyme kinetic determinations.

Acyl-CoA Profiling and Lipidomics in Polyunsaturated Fatty Acid Metabolism

In targeted lipidomics workflows requiring quantitative analysis of cellular acyl-CoA pools, (9Z,12Z)-hexadecadienoyl-CoA is a necessary authentic standard for identifying and quantifying the C16:2 species. The compound's distinct retention time and MS/MS fragmentation pattern differentiate it from other C16:2 positional isomers (e.g., (6Z,9Z)-, (7Z,10Z)-) and from the (9Z,12E) trans isomer [4]. This differentiation is essential for accurate metabolic flux analysis in studies of plant and insect polyunsaturated fatty acid biosynthesis.

Beta-Oxidation Comparative Studies: Unsaturation Effects on Acyl-CoA Dehydrogenase Activity

Investigators examining how acyl chain unsaturation influences mitochondrial fatty acid oxidation can use (9Z,12Z)-hexadecadienoyl-CoA as a model diunsaturated C16 substrate. Existing data for long-chain acyl-CoA dehydrogenase (EC 1.3.8.8) demonstrate that monounsaturated palmitoleoyl-CoA exhibits only 34.8% of the activity observed with saturated palmitoyl-CoA [5]. Extending this comparative framework to the diunsaturated (9Z,12Z) species enables systematic analysis of how progressive unsaturation modulates beta-oxidation kinetics and mitochondrial substrate handling.

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